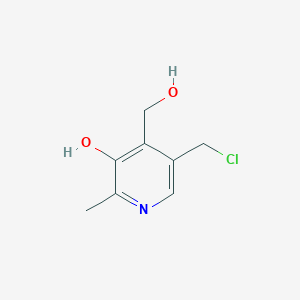

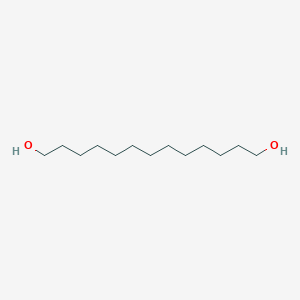

1,13-Tridecanediol

説明

1,13-Tridecanediol is a chemical compound with the molecular formula C13H28O2 . It is used in organic synthesis and in the preparation of single-chain bis(phosphocholines) and in the synthesis of (Z)-alkenols and their acetates .

Synthesis Analysis

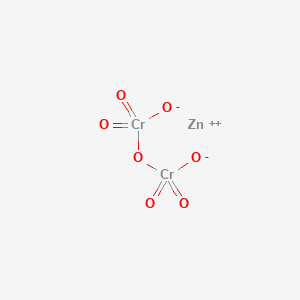

A novel strategy for preparing 1,13-tridecanediol by valorization of furfural was proposed, involving aldol condensation to build C13 intermediates and further hydrodeoxygenation . During this process, Raney Ni exhibited excellent catalytic performance for the initial hydrogenation (C═C and C═O) with a yield of 98.30%, while Pd/TiO2–ZrO2 showed promising de–OH and ring-opening performance .Molecular Structure Analysis

The molecular structure of 1,13-Tridecanediol consists of 13 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 216.36 .Chemical Reactions Analysis

The chemical reactions of 1,13-Tridecanediol involve processes such as aldol condensation to build C13 intermediates and further hydrodeoxygenation .Physical And Chemical Properties Analysis

1,13-Tridecanediol has a density of 0.9±0.1 g/cm3, a boiling point of 343.9±10.0 °C at 760 mmHg, and a flash point of 154.8±13.6 °C . It has 2 H bond acceptors, 2 H bond donors, and 12 freely rotating bonds .科学的研究の応用

- Field : Physical Chemistry

- Application : 1,13-Tridecanediol is used in the analysis of thermophysical properties. These properties are crucial in various fields such as chemical engineering, materials science, and process design .

- Method : The data for these properties are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results : The data points evaluated include normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization or sublimation, and heat capacity at saturation pressure .

- Field : Sustainable Chemistry

- Application : 1,13-Tridecanediol can be synthesized from biomass-based furfural . This is part of a broader effort to develop sustainable chemical processes.

- Method : The process involves aldol condensation to build C13 intermediates and further hydrodeoxygenation . Different catalysts such as Raney Ni and Pd/TiO2–ZrO2 are used in the process .

- Results : The yield of 1,13-Tridecanediol could be up to 57.93% in water, and it would improve to 76.51% (69.64% based on furfural) by introducing trace amounts of methanol .

Thermophysical Property Analysis

Biomass Valorization

- Field : Organic Chemistry

- Application : 1,13-Tridecanediol is used in the synthesis of various organic compounds . It can serve as a building block in the creation of more complex molecules .

- Method : The specific methods of application would depend on the target molecule. Generally, it involves reactions such as esterification, etherification, or other functional group transformations .

- Results : The outcomes would vary based on the specific synthesis. In general, the use of 1,13-Tridecanediol can lead to the production of a wide range of organic compounds .

- Field : Polymer Chemistry

- Application : 1,13-Tridecanediol can be used in the production of polymers . It can serve as a monomer in the polymerization process .

- Method : The polymerization process typically involves the reaction of 1,13-Tridecanediol with other monomers under specific conditions . The exact procedures would depend on the type of polymer being produced .

- Results : The result is the production of a polymer that has properties influenced by the incorporation of 1,13-Tridecanediol .

Chemical Synthesis

Polymer Production

Safety And Hazards

When handling 1,13-Tridecanediol, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

tridecane-1,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEPYODGJFPWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453878 | |

| Record name | 1,13-Tridecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,13-Tridecanediol | |

CAS RN |

13362-52-2 | |

| Record name | 1,13-Tridecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

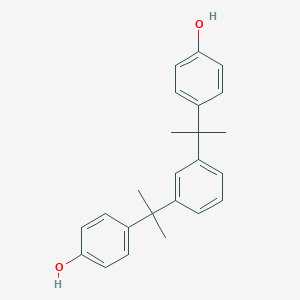

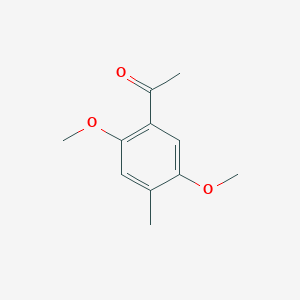

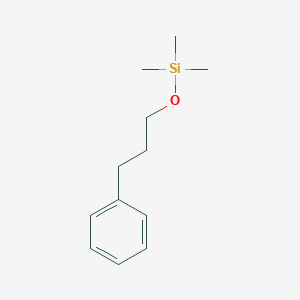

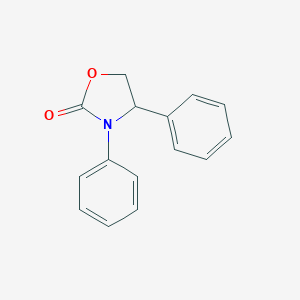

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

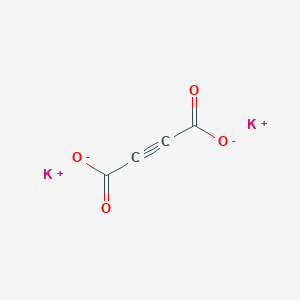

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)

![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)

![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)